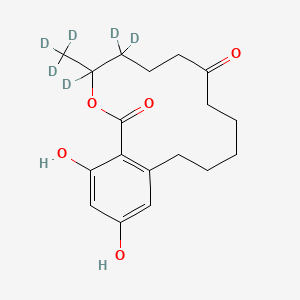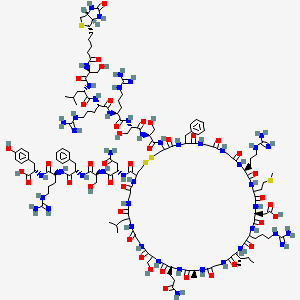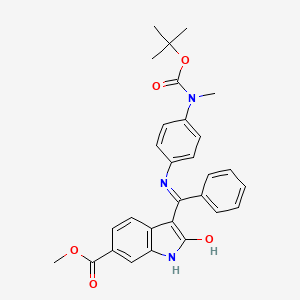
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Métodos De Preparación
The synthesis of 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a chlorophenol derivative reacts with a difluoromethylated benzene under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent or a biochemical tool.
Medicine: Research explores its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(4-Bromophenoxy)-2-(difluoromethyl)-3-fluorobenzene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(4-Chlorophenoxy)-2-(trifluoromethyl)-3-fluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-chlorobenzene: Another variant with a different halogen substitution pattern, affecting its interactions and stability.
The uniqueness of this compound lies in its specific combination of halogen atoms, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C13H8ClF3O |
|---|---|
Peso molecular |
272.65 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C13H8ClF3O/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7,13H |
Clave InChI |
XZPGCPUKAWJTGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(F)F)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




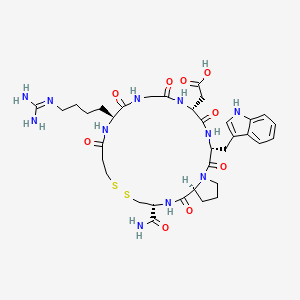
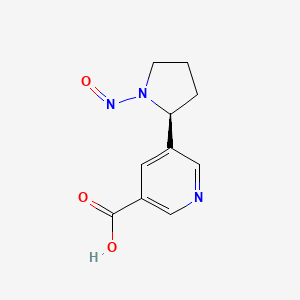
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
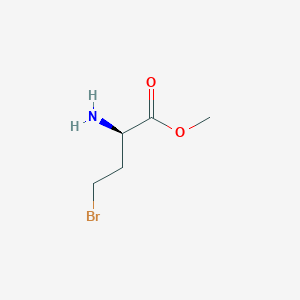


![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
